molecular formula C9H9NO2 B1589979 7-Methoxyindolin-2-one CAS No. 7699-20-9

7-Methoxyindolin-2-one

Cat. No. B1589979
CAS RN: 7699-20-9
M. Wt: 163.17 g/mol
InChI Key: APQCUXBFROFCOM-UHFFFAOYSA-N
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Description

7-Methoxyindolin-2-one is a chemical compound with the molecular formula C9H9NO2 . It is also known as 7-Methoxy-oxindole .


Synthesis Analysis

The synthesis of indolin-2-one derivatives, which includes 7-Methoxyindolin-2-one, has been reported in several studies. For instance, one study described the synthesis of indolin-2-one derivatives incorporating a 1-benzyl-1H-1,2,3-triazole moiety . Another study reported the synthesis of new 3-(2-arylhydrazono)indolin-2-one derivatives .


Molecular Structure Analysis

The molecular structure of 7-Methoxyindolin-2-one involves a tautomeric equilibrium with a relatively stable compound .


Chemical Reactions Analysis

Several chemical reactions involving 2-oxindoles, which include 7-Methoxyindolin-2-one, have been reported. For example, one study described divergent reactions of oxindoles with amino alcohols via the borrowing hydrogen process . Another study reported the radical coupling reactions of oxindoles .


Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Methoxyindolin-2-one include a molecular weight of 163.18 g/mol. The compound is solid at room temperature .

Scientific Research Applications

    Pharmaceuticals and Anticancer Research

    • Summary of Application : Indolin-2-one derivatives have been designed and synthesized for their potential as VEGFR-2 inhibitors, which could have anticancer properties .
    • Methods of Application : The derivatives were assessed for anti-proliferative activities against breast (MCF-7) and liver (HepG2) cancer cell lines, using sunitinib as a reference agent . The most potent anti-proliferative derivatives were evaluated for their VEGFR-2 inhibition activity .
    • Results : Derivatives 5b, 10e, 10g, 15a, and 17a exhibited potent anticancer activities with IC 50 values from 0.74–4.62 µM against MCF-7 cell line (sunitinib IC 50 = 4.77 µM) and from 1.13–8.81 µM against HepG2 cell line (sunitinib IC 50 = 2.23 µM) . These compounds displayed potent VEGFR-2 inhibitory activities with IC 50 values of 0.160, 0.358, 0.087, 0.180, and 0.078 µM, respectively (sunitinib IC 50 = 0.139 µM) .

    Medicinal Chemistry

    • Summary of Application : Oxoindolin-2-one derivatives incorporating 1-benzyl-1H-1,2,3-triazole moiety were synthesized as potential acetylcholine esterase (AChE) inhibitors .
    • Methods of Application : The compounds were designed based on the structural feature of donepezil, a known AChE inhibitor which is currently used clinically to treat Alzheimer’s disease (AD) . The compounds were tested for their ability to inhibit AChE .
    • Results : Two compounds 4g and 3a were found to be the most potent in inhibition of AChE with inhibition percentages of 51 and 50% when tested at the concentration of 100 µM .

    Antioxidant Research

    • Summary of Application : Indolin-2-one derivatives have been found to have antioxidant properties .
    • Methods of Application : The compounds were tested for their ability to scavenge DPPH free radicals .
    • Results : Most compounds showed only weak scavenging activity . However, five compounds, including 3c, 3e, 5c, 5e, and 5g, exhibited strong cytotoxicity (IC 50 values in the range of 0.65–7.17 µM). Compound 5g was the most potent one with IC 50 values as low as 0.65 µM, even more potent than adriamycin, a positive control .

    Plant Physiology

    • Summary of Application : In plants, melatonin 2-hydroxylase catalyzes the conversion of melatonin to 2-hydroxymelatonin, which is then tautomerized to 3-acetamidoethyl-3-hydroxy-5-methoxyindolin-2-one (AMIO), a derivative of indolin-2-one .
    • Methods of Application : This process occurs naturally in plants .
    • Results : AMIO levels in plants can exceed the levels of melatonin .

Future Directions

Research on indolin-2-one derivatives, including 7-Methoxyindolin-2-one, is ongoing. One study suggested that indolin-2-one derivatives with substituents in the ortho position are promising potential novel antioxidants . Another study discussed the metabolism of melatonin in the central nervous system, which involves the formation of indolin-2-one derivatives .

properties

IUPAC Name

7-methoxy-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-12-7-4-2-3-6-5-8(11)10-9(6)7/h2-4H,5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APQCUXBFROFCOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1NC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70499841
Record name 7-Methoxy-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70499841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxyindolin-2-one

CAS RN

7699-20-9
Record name 7-Methoxy-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70499841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
P Gandeepan, P Rajamalli, CH Cheng - Synthesis, 2016 - thieme-connect.com
A concise approach to the synthesis of oxindoles and phenanthridones from anilides is described. In the presence of catalytic amount of Pd(OAc) 2 , 2-iodoacetates and 2-…
Number of citations: 17 www.thieme-connect.com
CS Wang, TZ Li, YC Cheng, J Zhou… - The Journal of Organic …, 2019 - ACS Publications
A chiral guanidine-catalyzed asymmetric [4 + 1] cyclization of benzofuran-derived azadienes with 3-chlorooxindoles has been established, which constructed chiral spirooxindole …
Number of citations: 65 pubs.acs.org
X Qin, G Liu, J Gao, H Zhang, D Sun… - The Journal of …, 2021 - ACS Publications
The first asymmetric synthetic approach to biologically relevant 3,3-diphenyloloxindoles was developed using para-quinone methides derived from isatins and phenols. Chiral …
Number of citations: 4 pubs.acs.org
J Liu, W Ye, S Wang, J Zheng, W Tang… - The Journal of Organic …, 2020 - ACS Publications
x-membered lactams were synthesized via either an amidation of sp 3 C–H bonds or an electrophilic substitution of arenes via Ir-nitrene intermediates. With the employment of a readily …
Number of citations: 16 pubs.acs.org

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